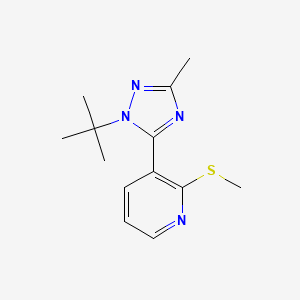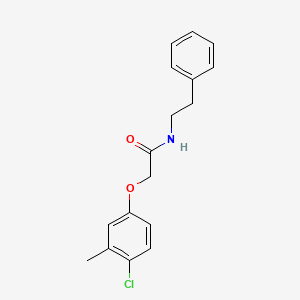![molecular formula C11H7ClN4O B5579121 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives often involves cyclization reactions and interactions with various reagents. For instance, the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 leads to the formation of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showcasing a method for constructing the triazolopyrimidin core (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine has been elucidated through techniques like X-ray crystallography. These studies reveal the compound's ability to form inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives are diverse. For example, reactions with hydrazonoyl chlorides result in regioselective formation of 1,2,4-triazolo[4,3-a]pyrimidine derivatives in good yields, highlighting the compound's reactivity and potential for functionalization (Hassan, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has demonstrated the synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing their potential in creating novel compounds with possible therapeutic applications. For instance, studies have detailed the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives and their antimicrobial activities, indicating the versatility of these compounds in generating new pharmaceuticals (El-Agrody et al., 2001; Hassan, 2006). Additionally, novel synthesis approaches leading to [1,2,4]triazolo[4,3-c]pyrimidines have been reported, further expanding the chemical repertoire available for biological testing (Prasanna Kumara et al., 2013).
Biological Activity
The exploration of biological activities is a significant area of application for these compounds. Studies have demonstrated the potential anti-inflammatory and antimicrobial properties of certain derivatives, highlighting their relevance in medicinal chemistry. For example, derivatives have shown notable anti-inflammatory activity in preclinical models, surpassing that of reference drugs like indomethacin (Pan et al., 2015). Other research efforts have focused on antimicrobial activities, providing insights into the potential use of these compounds in addressing microbial resistance (Bektaş et al., 2010).
Structural Analysis
The structural analysis and characterization of these compounds are crucial for understanding their mechanism of action and potential therapeutic applications. X-ray crystallography and other spectroscopic methods have been employed to elucidate the structures of these compounds, providing a foundation for further modifications and optimizations (Velavan et al., 1997; Repich et al., 2017).
Anticancer Applications
A notable area of application is the investigation of anticancer properties. Some studies have revealed that certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit anticancer activity through unique mechanisms, such as tubulin inhibition, which distinguishes them from traditional chemotherapeutic agents (Zhang et al., 2007).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-3-1-7(2-4-8)9-5-10(17)16-11(15-9)13-6-14-16/h1-6H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJVFDKGGEMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N3C(=N2)N=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)
![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)


![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)
![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)
![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)